Benzamide, 2-((2-hydroxyethyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-((2-hydroxyethyl)amino)-: is an organic compound with the molecular formula C9H12N2O2. It is a derivative of benzamide, where the amide group is substituted with a 2-hydroxyethylamino group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-((2-hydroxyethyl)amino)- typically involves the reaction of benzoyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The purification process may include recrystallization or chromatography techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, 2-((2-hydroxyethyl)amino)- can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzamide derivatives with carbonyl groups.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry: Benzamide, 2-((2-hydroxyethyl)amino)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It is also employed in the development of biochemical assays .
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets. It is being investigated for its anti-inflammatory and anticancer properties .
Industry: In the industrial sector, Benzamide, 2-((2-hydroxyethyl)amino)- is used in the production of polymers, resins, and coatings. It also finds applications in the manufacture of dyes and pigments .
Mechanism of Action
The mechanism of action of Benzamide, 2-((2-hydroxyethyl)amino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. It can also modulate receptor activity by acting as an agonist or antagonist .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Receptors: Modulation of receptor activity in signaling pathways, such as G-protein coupled receptors (GPCRs).
Comparison with Similar Compounds
Benzamide: The parent compound with a simpler structure.
2-Amino-N-(2-hydroxyethyl)benzamide: A closely related compound with similar functional groups.
Uniqueness: Benzamide, 2-((2-hydroxyethyl)amino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
88267-61-2 |
---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)benzamide |
InChI |
InChI=1S/C9H12N2O2/c10-9(13)7-3-1-2-4-8(7)11-5-6-12/h1-4,11-12H,5-6H2,(H2,10,13) |
InChI Key |
XVJMMRCIYPAAMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.